1-[2-(1H-1,2,4-Triazol-1-YL)phenyl]propan-1-one
CAS No.:
Cat. No.: VC17529123
Molecular Formula: C11H11N3O
Molecular Weight: 201.22 g/mol
* For research use only. Not for human or veterinary use.
![1-[2-(1H-1,2,4-Triazol-1-YL)phenyl]propan-1-one -](/images/structure/VC17529123.png)
Specification
Molecular Formula | C11H11N3O |
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Molecular Weight | 201.22 g/mol |
IUPAC Name | 1-[2-(1,2,4-triazol-1-yl)phenyl]propan-1-one |
Standard InChI | InChI=1S/C11H11N3O/c1-2-11(15)9-5-3-4-6-10(9)14-8-12-7-13-14/h3-8H,2H2,1H3 |
Standard InChI Key | DUILHHLDMIEQJQ-UHFFFAOYSA-N |
Canonical SMILES | CCC(=O)C1=CC=CC=C1N2C=NC=N2 |
Introduction
Structural and Chemical Properties
Molecular Architecture
1-[2-(1H-1,2,4-triazol-1-yl)phenyl]propan-1-one (C₁₁H₁₁N₃O) features a propanone backbone linked to a phenyl ring substituted at the ortho position with a 1,2,4-triazole moiety. This configuration distinguishes it from the more commonly studied meta-substituted analog, 1-[3-(1H-1,2,4-triazol-1-yl)phenyl]propan-1-one, which shares the same molecular formula (C₁₁H₁₁N₃O, MW 201.22 g/mol) but differs in substituent placement. The positional isomerism influences electronic and steric properties, potentially altering reactivity and biological activity.
Table 1: Comparative Molecular Properties of Triazole-Substituted Propanones
Property | 1-[2-(Triazolyl)phenyl]propan-1-one | 1-[3-(Triazolyl)phenyl]propan-1-one |
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Molecular Formula | C₁₁H₁₁N₃O | C₁₁H₁₁N₃O |
Molecular Weight (g/mol) | 201.22 | 201.22 |
IUPAC Name | 1-[2-(1,2,4-triazol-1-yl)phenyl]propan-1-one | 1-[3-(1,2,4-triazol-1-yl)phenyl]propan-1-one |
Canonical SMILES | CCC(=O)C1=CC=CC=C1N2C=NC=N2 | CCC(=O)C1=CC(=CC=C1)N2C=NC=N2 |
The Canonical SMILES string for the ortho-substituted isomer highlights the triazole’s direct attachment to the phenyl ring’s second carbon, unlike the meta-substituted variant. This structural nuance may affect intermolecular interactions, such as hydrogen bonding and π-stacking, critical in pharmacological contexts.
Physicochemical Characteristics
While experimental data for the ortho isomer are sparse, inferences from analogous compounds suggest:
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Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) due to the ketone and triazole groups .
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Melting Point: Likely >150°C, consistent with crystalline triazole derivatives .
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Stability: Susceptible to hydrolysis under strongly acidic or basic conditions, necessitating anhydrous storage.
Synthesis and Manufacturing
Synthetic Routes
The synthesis of triazole-substituted propanones typically involves nucleophilic substitution or coupling reactions. A patent by outlines a method for analogous compounds using 4-halomethyl benzonitrile and 1,2,4-triazole in the presence of cesium carbonate:
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Alkylation of Triazole:
Yields are optimized by refluxing in acetone, followed by precipitation with methanol .
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Ketone Formation:
Oxidation of the benzylic position or Friedel-Crafts acylation could introduce the propanone moiety. For example, using propanoyl chloride under Lewis acid catalysis:
Purification and Characterization
Post-synthesis purification often involves:
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Recrystallization: From isopropanol or methanol to remove unreacted triazole .
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Chromatography: Silica gel chromatography with ethyl acetate/hexane mixtures for high-purity isolates .
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Spectroscopic Analysis:
Biological and Pharmacological Activities
Key Mechanistic Insights:
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CYP51 Binding: Triazoles coordinate the heme iron, blocking ergosterol biosynthesis .
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Structure-Activity Relationship (SAR): Ortho substitution may enhance membrane permeability but reduce target affinity compared to meta analogs.
Antibacterial and Antileishmanial Activity
Patent US4560697A highlights triazole derivatives with broad-spectrum activity against Leishmania spp. and Gram-positive bacteria . The propanone moiety’s hydrophobicity could improve cell penetration, making the compound a candidate for antiparasitic drug development.
Industrial and Research Applications
Pharmaceutical Intermediates
The compound serves as a precursor in synthesizing azole antifungals. For example, efinaconazole impurities include structurally related triazole-propanone derivatives .
Material Science
Triazole’s coordination ability enables use in metal-organic frameworks (MOFs) for gas storage or catalysis. The ketone group offers a site for functionalization, enhancing material versatility.
Future Research Directions
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